molecular formula C14H16N2O3S B2624785 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid CAS No. 313230-00-1

5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B2624785
CAS No.: 313230-00-1
M. Wt: 292.35
InChI Key: DNSUIRTWONTYEZ-UHFFFAOYSA-N
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Description

5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid is a synthetic organic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano (-CN) group at the 3-position. The molecule is further functionalized with a 5-oxopentanoic acid moiety linked via an amide bond.

Properties

IUPAC Name

5-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c15-8-10-9-4-1-2-5-11(9)20-14(10)16-12(17)6-3-7-13(18)19/h1-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSUIRTWONTYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid typically involves multiple steps:

  • Formation of the Benzothiophene Ring: : The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through methods such as the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst .

  • Introduction of the Cyano Group: : The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide under basic conditions.

  • Attachment of the Amino and Oxopentanoic Acid Groups: : The final steps involve the coupling of the benzothiophene derivative with an amino acid derivative, such as 5-oxopentanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group using reagents like lithium aluminum hydride (LiAlH(_{4})) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H({2})) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH({2})) are typical reducing agents.

    Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

This compound belongs to a class of organic molecules known for their interactions with protein kinases, particularly the Jun N-terminal kinases (JNKs). These kinases play crucial roles in cellular stress responses and apoptosis pathways. The compound has been identified as a selective inhibitor of JNK2 and JNK3 kinases, demonstrating significant potency with IC50 values around 398 nM against JNK3 .

Cancer Research

The compound's ability to inhibit JNK signaling has implications in cancer therapy, where aberrant JNK activity is often linked to tumor progression and resistance to chemotherapy. By inhibiting these pathways, the compound may enhance the efficacy of existing cancer treatments.

Neuroprotection

Given its role in neuronal apoptosis, this compound has potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating JNK activity, it may protect neurons from stress-induced cell death .

Inhibition of JNK Pathways

A study published in PubMed detailed the development and testing of various N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors, including this compound. The study highlighted its selectivity for JNK2 and JNK3 over other MAPK family members like JNK1 and p38α .

Neuroprotective Effects

In experimental models of neurodegeneration, compounds similar to 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid have shown promise in reducing neuronal loss and improving cognitive function by inhibiting JNK-mediated apoptosis .

Mechanism of Action

The mechanism of action of 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby interfering with the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Substituent Diversity

  • Target Compound: Contains a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene group.
  • 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (): Features a 5-methylthienyl substituent. The thiophene ring is fully aromatic, and the methyl group provides steric bulk but minimal electronic modulation. Molecular formula: C₁₀H₁₂O₃S; molecular weight: 212.26 .
  • 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (): Includes a cyclohexylcarbamoyl group and 6-methyl substitution on the tetrahydrobenzothiophene core. Molecular formula: C₂₂H₃₂N₂O₄S; molecular weight: 420.57 .
  • 5-[(3-Methylphenyl)amino]-5-oxopentanoic acid (): Substituted with a 3-methylphenyl group. Molecular formula: C₁₂H₁₅NO₃; molecular weight: 221.25 .

Key Functional Groups

Compound Core Structure Substituents Notable Functional Groups
Target Compound Tetrahydrobenzo[b]thiophene 3-Cyano Cyano, carboxylic acid, amide
Thiophene 5-Methyl Carboxylic acid, amide
Tetrahydrobenzo[b]thiophene 3-Cyclohexylcarbamoyl, 6-methyl Carbamoyl, carboxylic acid, amide
Phenyl 3-Methyl Carboxylic acid, amide

Physicochemical Properties

  • : Melting point 105–107°C ; IR peaks at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (CO) . Lower molecular weight (212.26) suggests higher volatility compared to bulkier analogs .
  • : Higher molecular weight (420.57) due to the cyclohexylcarbamoyl group, likely reducing aqueous solubility. No melting point or spectral data provided .
  • Target Compound: Predicted to have moderate solubility due to the tetrahydro ring and polar cyano group. Exact data require COA verification .

Biological Activity

5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothienyl moiety and an oxopentanoic acid backbone. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of approximately 270.33 g/mol. The presence of both a cyano group and an oxo group contributes to its reactivity and biological interactions.

Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays critical roles in cellular stress responses, apoptosis, and inflammation.

Inhibition Potency

The compound has been reported to exhibit selective inhibition against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, indicating significant potency in targeting these kinases while showing no activity against JNK1 . This selectivity is crucial for therapeutic applications as it minimizes off-target effects.

Enzymatic Interactions

The compound has demonstrated interactions with various enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of succinate dehydrogenase (SDH), which is involved in the citric acid cycle and is critical for cellular respiration. This inhibition can have implications for metabolic regulation and potential therapeutic applications in diseases characterized by metabolic dysregulation.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotection : In models of neuronal injury, inhibitors of JNK signaling have been associated with reduced apoptosis and improved cell survival rates. The specific inhibition of JNK2 and JNK3 by this compound could provide neuroprotective effects in conditions such as stroke or neurodegenerative diseases.
  • Cancer Research : The role of JNKs in cancer progression makes this compound a candidate for further exploration in oncology. By inhibiting JNK signaling pathways that promote tumor growth and survival, this compound may offer therapeutic benefits in cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructureUnique Properties
4-Oxopentanoic Acid4-Oxopentanoic AcidDifferent reactivity due to ketone position
5-Hydroxypentanoic Acid5-Hydroxypentanoic AcidExhibits different biological activities
Glutaric AcidGlutaric AcidUsed in various biochemical applications

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid?

The compound can be synthesized via coupling reactions between the benzothienylamine derivative and activated oxopentanoic acid intermediates. For example, analogous compounds were synthesized using CH2_2Cl2_2-MeOH (5:1) solvent mixtures for chromatographic purification, yielding products with high purity (85–95%) . Structural confirmation typically involves 1^1H NMR, 13^{13}C NMR, and HRMS to validate the amino-oxopentanoic acid core and substituent positions .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the tetrahydrobenzothienyl group (e.g., δ 2.5–3.5 ppm for cyclohexene protons) and the oxopentanoic acid backbone.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for JNK inhibition?

Structural analogs, such as JNK Inhibitor IX (N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthamide), demonstrate that modifications to the benzothienyl group (e.g., introducing electron-withdrawing cyano groups) enhance kinase binding affinity . Computational docking studies can predict interactions with JNK’s ATP-binding pocket, while in vitro assays (e.g., IC50_{50} measurements) validate selectivity against related kinases like p38 MAPK .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, cofactors). To address this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based luciferase reporter systems).
  • Validate findings with genetic knockout models or siRNA silencing to confirm target specificity .
  • Control for off-target effects using structurally unrelated inhibitors as negative controls .

Q. Can this compound serve as a bifunctional chelator for radiopharmaceutical development?

Analogous amino-oxopentanoic acid derivatives, such as PPH (5-[(5-aminopentyl)(hydroxy)amino]-5-oxopentanoic acid), have been conjugated to desferrioxamine for 89^{89}Zr labeling in PET imaging . The cyano group in the target compound could be functionalized to chelate isotopes like 68^{68}Ga or 99m^{99m}Tc, followed by in vivo biodistribution studies to evaluate tumor targeting efficacy .

Q. How do solvent and crystallization conditions impact the compound’s polymorphic forms?

Polymorphism can affect bioavailability and stability. Screening solvents (e.g., DMSO, ethanol) and varying cooling rates during crystallization can isolate thermodynamically stable forms. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for characterizing polymorphs .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the cyano group.
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (MeOH:H2_2O) is recommended for isolating high-purity batches .
  • Biological Assays : Use ATP-competitive binding assays (e.g., Kinase-Glo®) to quantify inhibition potency .

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